molecular formula C15H18N2O4S2 B4189230 N-ETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

N-ETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

Cat. No.: B4189230
M. Wt: 354.4 g/mol
InChI Key: UGRLFJMYYMYHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylsulfonyl group attached to an amino group, which is further connected to an N-ethylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves the reaction of benzylsulfonyl chloride with N-ethylbenzenesulfonamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of N-ethylbenzenesulfonamide attacks the sulfonyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition disrupts essential bacterial processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(benzylsulfonyl)amino]-N-cyclohexylbenzenesulfonamide
  • N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide
  • O-Benzylsulfonyl-Serine

Uniqueness

N-ETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the N-ethyl group, which can influence its reactivity and interaction with biological targets. This compound’s distinct structure allows for unique applications in various fields, setting it apart from other sulfonamides .

Properties

IUPAC Name

4-(benzylsulfonylamino)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-2-16-23(20,21)15-10-8-14(9-11-15)17-22(18,19)12-13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRLFJMYYMYHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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